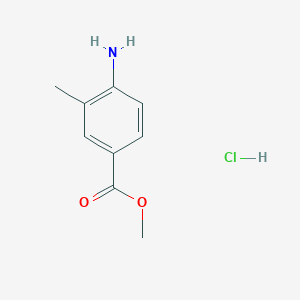

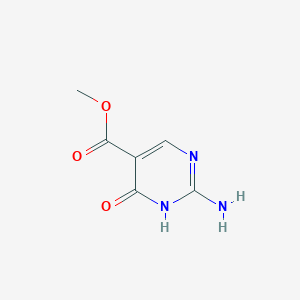

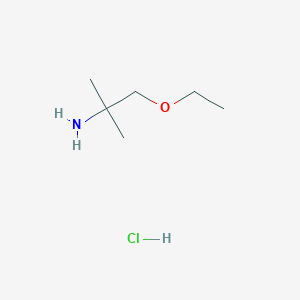

![molecular formula C23H25N5O2 B2783200 N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261010-90-5](/img/structure/B2783200.png)

N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound that contains a total of 58 bonds, including 33 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 2 double bonds, and 17 aromatic bonds. It also contains 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 secondary amide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a triazoloquinoxaline core, which is a nitrogenous heterocyclic moiety .Physical And Chemical Properties Analysis

The compound contains several functional groups and structural features that contribute to its physical and chemical properties. It has multiple bonds, rotatable bonds, and aromatic bonds. It also contains a secondary amide .Aplicaciones Científicas De Investigación

Diversified Synthesis of Heterocyclic Compounds The compound's structure serves as a basis for the diversified synthesis of heterocyclic derivatives, demonstrating the utility in generating structurally varied scaffolds. For instance, the Ugi four-component reaction has been employed for assembling N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction. This method offers rapid access to complex fused tricyclic structures through readily available starting materials (Y. An et al., 2017).

Pharmacological Investigations Research has explored the pharmacological potential of triazoloquinoxaline derivatives. A notable direction is the investigation of novel anticonvulsant agents, where synthesized derivatives showed promising activities in standard models. Additionally, some derivatives have been evaluated for their anticancer activity, highlighting the versatility of the triazoloquinoxaline scaffold in medicinal chemistry (Mohamed Alswah et al., 2013).

Adenosine Receptor Antagonism A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been synthesized and evaluated for their potential as adenosine receptor antagonists. These compounds have shown significant activity in behavioral despair models in rats, suggesting therapeutic potential as novel and rapid-acting antidepressant agents. The structure-activity relationship studies further emphasize the importance of specific substituents for optimal activity at adenosine A1 and A2 receptors, indicating a potential route for the development of targeted therapies (R. Sarges et al., 1990).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Mecanismo De Acción

Biochemical Pathways

The specific biochemical pathways affected by AKOS005713834 are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through a series of steps leads to a certain product, and each step is catalyzed by a specific enzyme.

Propiedades

IUPAC Name |

N-(4-butylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-3-5-8-16-11-13-17(14-12-16)24-21(29)15-27-18-9-6-7-10-19(18)28-20(4-2)25-26-22(28)23(27)30/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQUYGJKLXCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

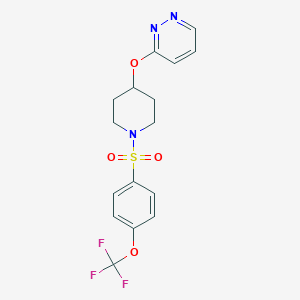

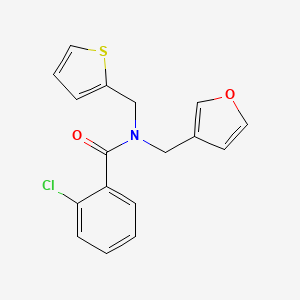

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)

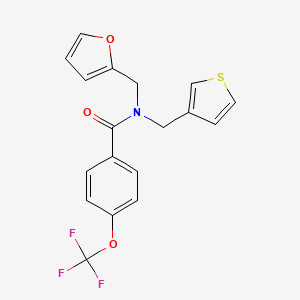

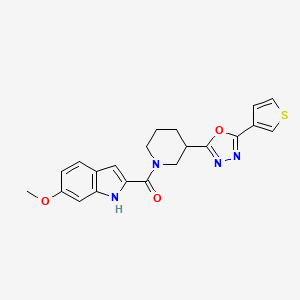

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

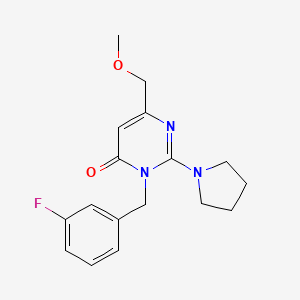

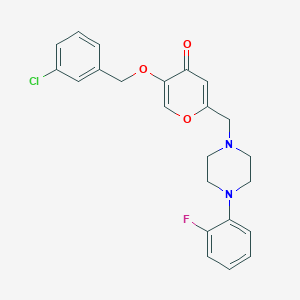

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2783138.png)